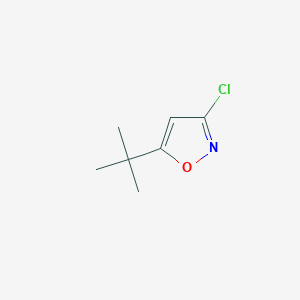
5-Tert-butyl-3-chloro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-alkynyl oxazoles, potentially including 5-Tert-butyl-1,3-oxazole, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. This process involves the formation of intermolecular C–N bonds and intramolecular C–O bonds, yielding oxazole derivatives from readily available substrates under mild conditions.Molecular Structure Analysis
Oxazoles, such as 5-Tert-butyl-3-chloro-1,2-oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . They were first prepared in 1947, have a boiling point of 69 °C and are stable liquids at room temperature .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . The synthesis of 2-alkynyl oxazoles, potentially including 5-Tert-butyl-1,3-oxazole, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide.Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.62 . It is a liquid at room temperature and should be stored at 4°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
Research indicates that derivatives of oxazoles, like 5-tert-butyl-3-chloro-1,2-oxazole, are utilized in various chemical synthesis processes. For example, 3,5-Diarylisoxazoles can be converted to 4-chloro derivatives, a process where tert-butyl hypochlorite is used for chlorination of more reactive arylisoxazoles (Sokolov & Yudintseva, 1973). Additionally, TBDMSCl (tert-butyldimethylsilyl chloride)-activated oxidative halogenations have been used for synthesizing 5-halo-1,2,3-triazoles, highlighting the reactive nature and utility of these compounds in creating novel chemical structures (Li et al., 2013).
Agricultural Applications
Significant herbicidal activity has been observed in certain 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, suggesting potential applications in agriculture. These compounds have demonstrated efficacy against various weeds, with specific derivatives showing significant activity without damaging transplanted rice in paddy fields (Kudo et al., 1998).
Organic Synthesis and Ligand Design
Oxazoline ligands, closely related to this compound, are used in transition metal-catalyzed asymmetric organic syntheses. These ligands are valued for their versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms. This makes them particularly useful in the field of coordination chemistry (Gómez et al., 1999).
Corrosion Inhibition
Derivatives similar to this compound have been investigated for their potential as corrosion inhibitors. Studies have shown that compounds like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole can inhibit corrosion of mild steel in acidic environments, demonstrating the practical application of these derivatives in industrial settings (Moretti et al., 2013).
Wirkmechanismus
While the specific mechanism of action for 5-Tert-butyl-3-chloro-1,2-oxazole is not mentioned in the search results, oxazole derivatives in general have been found to have a wide spectrum of biological activities . This has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
Safety and Hazards
The safety information for 5-Tert-butyl-3-chloro-1,2-oxazole includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Zukünftige Richtungen
While specific future directions for 5-Tert-butyl-3-chloro-1,2-oxazole are not mentioned in the search results, the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . This suggests that there is ongoing interest in the development and study of oxazole derivatives, including potentially this compound.
Eigenschaften
IUPAC Name |
5-tert-butyl-3-chloro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFUBDCGNHGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781653-56-2 |
Source


|
| Record name | 5-tert-butyl-3-chloro-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773882.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2773884.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773885.png)







![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
